molecular formula C23H22N2O B14240678 Acetamide, N-(2,6-dimethylphenyl)-2-[(diphenylmethylene)amino]- CAS No. 614718-88-6

Acetamide, N-(2,6-dimethylphenyl)-2-[(diphenylmethylene)amino]-

Cat. No.: B14240678
CAS No.: 614718-88-6
M. Wt: 342.4 g/mol
InChI Key: KQFHBZIMSMKKMA-UHFFFAOYSA-N
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Description

Acetamide, N-(2,6-dimethylphenyl)-2-[(diphenylmethylene)amino]- is a complex organic compound that belongs to the class of amides This compound is characterized by the presence of an acetamide group attached to a 2,6-dimethylphenyl ring and a diphenylmethyleneamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2,6-dimethylphenyl)-2-[(diphenylmethylene)amino]- typically involves multi-step organic reactions. One common method might include the reaction of 2,6-dimethylaniline with acetic anhydride to form the corresponding acetamide. This intermediate can then be reacted with benzophenone imine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or toluene and may require catalysts such as Lewis acids.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(2,6-dimethylphenyl)-2-[(diphenylmethylene)amino]- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the imine group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Nucleophiles like amines, alcohols, or thiols, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, possibly as a drug candidate.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which Acetamide, N-(2,6-dimethylphenyl)-2-[(diphenylmethylene)amino]- exerts its effects would depend on its specific application. In biological systems, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.

Comparison with Similar Compounds

Similar Compounds

    Acetanilide: Similar structure but lacks the diphenylmethyleneamino group.

    N-Phenylacetamide: Similar structure but lacks the 2,6-dimethyl substituents.

    Benzophenone imine: Contains the diphenylmethyleneamino group but lacks the acetamide moiety.

Properties

CAS No.

614718-88-6

Molecular Formula

C23H22N2O

Molecular Weight

342.4 g/mol

IUPAC Name

2-(benzhydrylideneamino)-N-(2,6-dimethylphenyl)acetamide

InChI

InChI=1S/C23H22N2O/c1-17-10-9-11-18(2)22(17)25-21(26)16-24-23(19-12-5-3-6-13-19)20-14-7-4-8-15-20/h3-15H,16H2,1-2H3,(H,25,26)

InChI Key

KQFHBZIMSMKKMA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN=C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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